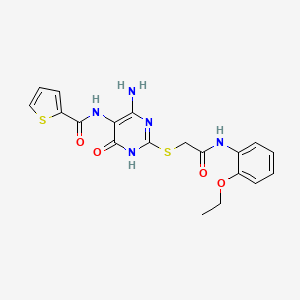
N-(4-amino-2-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-2-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H19N5O4S2 and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-amino-2-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a thiophene ring , a pyrimidine moiety , and multiple functional groups such as amino and carboxamide . Its molecular formula is C19H19N5O4S2 . The unique structure allows it to interact with various biological targets, making it significant in medicinal chemistry.
Anticancer Activity
Research indicates that this compound has potential as an anticancer agent . It is believed to inhibit specific enzymes involved in tumor growth and proliferation. For instance, studies have shown that similar compounds can effectively inhibit protein kinase B (AKT) and ABL tyrosine kinase, which are critical in cancer signaling pathways .
Case Study:
A study involving derivatives of 4-amino-2-(thio)phenol demonstrated significant inhibition of protein kinases, with IC₅₀ values of 1.26 μM for AKT and 1.50 μM for ABL . This suggests that N-(4-amino...) may exhibit comparable efficacy against these targets.
Antimicrobial Activity
Preliminary studies indicate that N-(4-amino...) may possess antimicrobial properties . Research on related pyrimidine derivatives has revealed their effectiveness against various pathogens, including bacteria and fungi . The mechanism likely involves disruption of microbial cell function.
The exact mechanism of action for N-(4-amino...) is not fully elucidated but is believed to involve:
- Enzyme Inhibition: Binding to specific enzymes or receptors, disrupting signaling pathways crucial for cancer progression.
- Cellular Interaction: Modulating cellular responses through interactions with molecular targets .
Synthesis and Characterization
The synthesis of N-(4-amino...) typically involves multi-step organic reactions, including the formation of the pyrimidine ring from ethyl acetoacetate and thiourea . Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification.
Data Summary Table
特性
IUPAC Name |
N-[4-amino-2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-2-28-12-7-4-3-6-11(12)21-14(25)10-30-19-23-16(20)15(18(27)24-19)22-17(26)13-8-5-9-29-13/h3-9H,2,10H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUYUPUNOOBSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














